N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-23-17-12-11-16(13-8-6-9-15(19(13)17)21(23)25)22-20(24)14-7-4-5-10-18(14)28(2,26)27/h4-12H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUVIDKJLSQVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4S(=O)(=O)C)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This compound features a unique structural framework that includes a benzo[cd]indole moiety and a methylsulfonyl group, which may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.41 g/mol. The structure can be represented as follows:
This compound's unique features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Cancer Cell Migration : Studies have demonstrated that compounds structurally related to this benzamide can inhibit the migration of hepatocellular carcinoma cells by inducing apoptosis and autophagy through lysosomal pathways .
- Targeting Lysosomes : The compound may enter cancer cells via polyamine transporters localized in lysosomes, leading to enhanced apoptosis and autophagy .
- Potential as an Imaging Agent : Its ability to exhibit fluorescence suggests potential applications in bio-imaging, particularly in cancer diagnostics .
In Vitro and In Vivo Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Hepatocellular Carcinoma
A study focused on benzo[cd]indole derivatives demonstrated that compounds similar to this compound could significantly inhibit the migration of hepatocellular carcinoma cells. The mechanism involved lysosomal targeting leading to autophagy and apoptosis .
Case Study 2: Imaging Applications
Another investigation highlighted the potential use of related compounds as imaging agents due to their fluorescence properties when interacting with cellular components. This suggests that this compound could also be explored for diagnostic purposes in oncology .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide exhibit promising anticancer properties. Studies have shown that derivatives of benzo[cd]indole structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound has been evaluated for its ability to modulate signaling pathways associated with cancer cell survival and apoptosis .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it may help reduce oxidative stress and inflammation in neuronal cells .
Key Reagents and Conditions
The synthesis often utilizes:
- Starting Materials : 1-Ethyl-2-oxoindole derivatives.
- Reagents : Sulfonyl chlorides for sulfonylation reactions.
- Catalysts : Various catalysts may be employed to enhance reaction efficiency.
Reaction Mechanism
The reaction mechanism generally involves nucleophilic substitution where the sulfonyl group is introduced into the indole framework. This process can be optimized by adjusting reaction conditions such as temperature and solvent choice to improve yield and purity of the final product.
Cancer Cell Line Studies
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Neuroprotection in Animal Models
Another significant study evaluated the neuroprotective effects of this compound in rodent models of neurodegeneration. The administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Potent activity against multiple cell lines |
| Neuroprotective Effects | Protection against neurodegeneration | Improved cognitive function in models |
| Synthesis | Multi-step process involving sulfonylation | Optimizable conditions for yield |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide are contextualized below against closely related derivatives.
Structural Analogues and Substituent Variations
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features | Reference |
|---|---|---|---|---|---|
| Target Compound | 1-Ethyl, 2-oxo, 6-(2-methylsulfonylbenzamide) | C21H18N2O5S* | ~410.44 | Balanced lipophilicity (ethyl) and polarity (sulfonyl/amide); potential for dual hydrogen bonding. | |
| N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 6-Ethoxybenzothiazole sulfonamide | C21H17N3O4S2 | 439.50 | Bulkier benzothiazole group reduces solubility; ethoxy enhances metabolic stability. | |
| 2-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid | 2-Carboxybenzene sulfonamide | C21H18N2O5S | 410.44 | Carboxylic acid introduces acidity (pKa ~3-4), altering pharmacokinetics. | |
| 1-Ethyl-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | N-Methyl sulfonamide | C14H14N2O3S | 290.34 | Simplified structure with lower molecular weight; reduced steric hindrance. | |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | 3,4-Dimethoxyphenethyl benzamide | C17H19NO3 | 285.34 | Lacks sulfonamide; methoxy groups enhance π-π stacking but limit polarity. |
Notes:
- Target vs.
- Target vs. Carboxylic Acid Derivative : The carboxylic acid group introduces pH-dependent ionization, which may affect membrane permeability compared to the methylsulfonylbenzamide’s neutral sulfone.
- Target vs. N-Methyl Sulfonamide : The absence of the benzamide moiety in the N-methyl derivative simplifies synthesis but eliminates a hydrogen-bond acceptor.
Physicochemical Properties
- Solubility : The target compound’s methylsulfonyl and amide groups improve water solubility compared to purely aromatic analogues (e.g., Rip-B ). However, the ethyl group slightly counteracts this by increasing logP.
- Thermal Stability : Benzo[cd]indole derivatives generally exhibit high melting points (>200°C inferred from analogous sulfonamides ), though specific data for the target compound is unavailable.
Q & A
Q. What are the standard synthetic routes for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Construction of the benzo[cd]indole core via cyclization of substituted anilines or naphthalene derivatives under acidic conditions.
- Step 2 : Introduction of the ethyl group at the 1-position using alkylation reagents like ethyl iodide in the presence of a base (e.g., K₂CO₃).
- Step 3 : Sulfonylation at the benzamide position using methylsulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
- Step 4 : Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylsulfonyl group at ~3.3 ppm for ¹H; carbonyl signals at ~170 ppm in ¹³C) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally related benzamide derivatives .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the methylsulfonyl group with high regioselectivity?
- Temperature control : Sulfonylation reactions are best performed at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances reactivity of methylsulfonyl chloride toward the benzamide nitrogen .
- Solvent optimization : Anhydrous DMF or dichloromethane improves yields compared to polar protic solvents .
Q. How to resolve conflicting spectral data during structural elucidation?
- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., N-phenylbenzamide derivatives) to identify discrepancies in coupling constants or chemical shifts .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, or employ X-ray crystallography for unambiguous confirmation .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify outliers .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Anti-inflammatory assays : Measure COX-2 inhibition using ELISA or prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages, as demonstrated for related benzamide derivatives .
- Anticonvulsant screening : Utilize maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, with dose-response analysis .
- Cytotoxicity profiling : Assess selectivity via MTT assays on non-target cell lines (e.g., HEK-293) to rule off-target effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variation of substituents : Synthesize analogs with modified sulfonyl groups (e.g., tosyl, trifluoromethylsulfonyl) or ethyl-to-propyl chain elongation .
- Bioisosteric replacement : Replace the benzo[cd]indole core with quinoline or benzothiophene moieties to assess scaffold flexibility .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases, GPCRs) .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across studies?
- Replicate experiments : Ensure consistency in cell lines (e.g., passage number, culture conditions) and animal models (e.g., age, strain) .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables .
- Mechanistic follow-up : Conduct target engagement assays (e.g., SPR, ITC) to confirm direct binding if activity discrepancies arise .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., humidity, solvent purity) meticulously, as minor variations can alter yields in moisture-sensitive steps .
- Analytical validation : Cross-validate spectral data with independent labs or open-access databases (e.g., PubChem, ChemSpider) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
